BENZYL-DBU-CHLORIDE

Description

Contextualization within Superbase Chemistry and Organic Catalysis

The parent compound, DBU, is a classic example of a non-nucleophilic, sterically hindered superbase. db-thueringen.deuri.edu Its strong basicity is a consequence of the resonance stabilization of its protonated form. DBU is widely employed as a catalyst in a multitude of organic reactions, including dehydrohalogenations, eliminations, and esterifications. highfine.comresearchgate.netresearchgate.net

Benzyl-DBU-chloride is synthesized from the reaction of DBU with an alkylating agent, namely benzyl (B1604629) chloride. unilongindustry.com This transformation yields a quaternary ammonium (B1175870) salt that retains the strong basic character of the DBU core while introducing new functionalities. unilongindustry.com It functions as a potent base catalyst in its own right, suitable for promoting reactions such as the dehydrogenation of halogenated hydrocarbons. unilongindustry.com Its role extends beyond that of a simple base, acting as a highly effective phase-transfer catalyst and a promoter for various synthetic applications.

Significance in Modern Synthetic Methodologies

The importance of this compound in contemporary synthesis is multifaceted. It is recognized as a more environmentally benign catalyst compared to many traditional metal-based or hazardous reagents. researchgate.net Its utility as a phase-transfer catalyst offers significant advantages, particularly in terms of thermal stability over conventional quaternary ammonium salts. rsc.org This allows for reactions to be conducted at higher temperatures, often leading to improved reaction rates and efficiency. The compound's versatility is demonstrated by its application as a curing accelerator for epoxy resins, a vulcanization accelerator in the rubber industry, and a catalyst in the synthesis of polyurethanes. unilongindustry.com

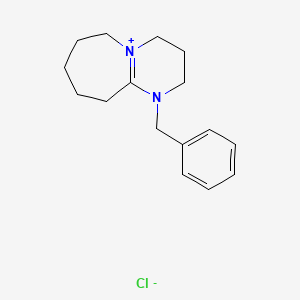

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N2.ClH/c1-3-8-15(9-4-1)14-18-13-7-12-17-11-6-2-5-10-16(17)18;/h1,3-4,8-9H,2,5-7,10-14H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDVPBPKJUNNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=[N+](CC1)CCCN2CC3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964331 | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49663-94-7 | |

| Record name | Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49663-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049663947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Activity and Mechanistic Insights of Benzyl Dbu Chloride in Organic Transformations

General Catalytic Principles and Modes of Action

The catalytic versatility of Benzyl-DBU-Chloride stems from the inherent properties of its constituent DBU and benzyl (B1604629) moieties. DBU is recognized as a powerful organic base, while the benzyl group can be involved in alkylation processes. hangdachem.comunilongindustry.com The interplay between these components dictates its primary modes of catalytic action.

The DBU component of this compound is a sterically hindered amidine with a high pKa value, making it an exceptionally strong organic base. tandfonline.com This strong basicity allows it to effectively deprotonate a wide range of acidic substrates, a fundamental step in many organic reactions. vestachem.com It is frequently used as a catalyst in reactions requiring a strong, non-nucleophilic base to avoid side reactions. unilongindustry.comtandfonline.com

The primary function in this role is the abstraction of protons to generate reactive intermediates like carbanions or enolates. vestachem.com This property is exploited in various transformations, including:

Elimination Reactions : this compound can promote the elimination of leaving groups from substrates by abstracting an acidic proton, leading to the formation of alkenes or imines. hangdachem.comunilongindustry.com

Deprotonation Reactions : Its ability to abstract protons from carbon acids is crucial for initiating condensation and alkylation reactions. vestachem.com

General Base Catalysis : In many organic synthesis reactions, it serves as a substitute for inorganic bases like hydroxides, facilitating processes such as dehydrohalogenations. hangdachem.comunilongindustry.com The stability of the protonated DBU cation, which is stabilized by resonance across both nitrogen atoms, contributes to its efficacy as a base catalyst. tandfonline.com

While traditionally considered a non-nucleophilic base due to steric hindrance, DBU can exhibit nucleophilic character under certain conditions, a property that extends to this compound. tandfonline.comnih.gov This nucleophilicity allows it to directly participate in reactions by attacking electrophilic centers, forming a covalently bonded intermediate that is more susceptible to subsequent reaction steps. tandfonline.comresearchgate.net

A key example of this dual role is in the esterification of carboxylic acids with dimethyl carbonate, where DBU acts as a nucleophilic catalyst. researchgate.net The proposed mechanism involves the initial N-acylation of DBU to form a reactive carbamate (B1207046) intermediate. This intermediate is then attacked by the carboxylate anion to yield the final ester product. tandfonline.comresearchgate.net Similarly, DBU has been shown to catalyze amidation reactions by acting as a nucleophilic base that activates the carbonyl group for attack by an amine. tandfonline.com The ability of DBU to function as a nucleophile is crucial in various transformations, including the synthesis of pyrans and the ring-opening polymerization of lactide. tandfonline.comnih.gov

The components of this compound—the DBU base and the benzyl group (derived from benzyl chloride)—can act synergistically in dual catalytic systems. rsc.orgrsc.org A notable example is the cycloaddition of CO2 to epoxides to form cyclic carbonates. In this system, a combination of DBU and benzyl bromide (structurally related to this compound) demonstrates a significant synergistic effect, leading to much higher product yields than when either component is used alone. rsc.org The proposed mechanism involves DBU acting as a nucleophile to open the epoxide ring, while the benzyl halide facilitates the process, possibly through coordination or by providing a halide anion that participates in the ring-opening.

Furthermore, DBU is often employed as a key component in more complex dual catalytic setups alongside metal catalysts or other organocatalysts. For instance, in certain annulation reactions catalyzed by an N-heterocyclic carbene (NHC)/iridium dual system, DBU is used as a strong base to switch the reaction pathway from an enolate-mediated process to a homoenolate-derived one, leading to different products with high regioselectivity. rhhz.net Similarly, DBU has been paired with ionic liquids, such as in the DBU/[Bmim][OAc] system, to efficiently catalyze the synthesis of quinazolinones from 2-aminobenzonitriles and CO2. rsc.orgmdpi.com In this case, DBU activates the CO2 molecule while the ionic liquid activates the amine substrate. rsc.org

Nucleophilic Catalysis Pathways

Applications in Specific Organic Reaction Types

The catalytic principles of this compound find practical application in a variety of important organic reactions, particularly those involving the formation of new chemical bonds.

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. The basic and nucleophilic nature of the DBU moiety makes this compound an effective catalyst for several types of C-C bond-forming reactions. DBU can be used to generate the necessary nucleophiles from weakly acidic precursors, which then add to electrophilic partners. vestachem.comorganic-chemistry.org

Aldol (B89426) and related condensation reactions are powerful methods for C-C bond formation. The DBU component of this compound is an effective catalyst for these transformations, typically proceeding by deprotonating a carbonyl compound to form a reactive enolate nucleophile. tandfonline.comvestachem.com This enolate then adds to an electrophilic carbonyl partner (an aldehyde or ketone).

DBU has been successfully employed in various aldol-type reactions:

Classic Aldol Condensations : DBU catalyzes the condensation of ketones with aldehydes. For instance, the reaction of furfural (B47365) with acetone (B3395972) under solvent-free conditions using DBU as a catalyst proceeds with high efficiency. scirp.org Studies have shown that the activation energy for DBU-catalyzed aldol condensations can be significantly lower than when using traditional inorganic bases like NaOH, highlighting its catalytic efficiency. scirp.org

Mukaiyama-Aldol Reactions : DBU can be used in Mukaiyama-Aldol reactions, which involve the addition of silyl (B83357) enol ethers to carbonyl compounds. tandfonline.comrsc.org

Vinylogous Aldol Reactions : In reactions of β-methyl-substituted cyclic enones with isatins, a catalyst system of DBU and pyrrolidine (B122466) was found to be highly effective, affording products with excellent regioselectivity where the bond formation occurs at the γ-position methyl group. nii.ac.jp

Homo-Aldol Reactions : A dual-base system of DBU and triethylamine (B128534) has been shown to trigger the homo-aldol reaction of 2-oxocarboxylic esters, leading to the synthesis of isotetronic acid derivatives through a sequential aldol-lactonization-protection pathway. arkat-usa.org

The role of DBU in these reactions is often to act as a Brønsted base. However, in some cases, particularly when water is present, a DBU-H₂O complex can form, which acts as the catalytically active species, providing hydroxide (B78521) ions for the nucleophilic attack. researchgate.net

Table 1: DBU-Catalyzed Aldol and Related Condensation Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Key Findings | Reference |

| Aldol Condensation | Furfural | Acetone | DBU | Achieved 98.0% yield under optimized, solvent-free conditions. Lower apparent activation energy (17.7 kJ/mol) compared to NaOH catalysis. | scirp.org |

| Vinylogous Aldol | Isatin | 3-Methyl-2-cyclohexen-1-one | DBU / Pyrrolidine / DMSO | Perfect regioselectivity for the γ-position-reacted product. All three components were essential for high selectivity. | nii.ac.jp |

| Homo-Aldol / Lactonization | Ethyl Pyruvate | Ethyl Pyruvate | DBU / Et₃N | Efficient one-pot synthesis of O-protected isotetronic acids. DBU and Et₃N act as a base couple. | arkat-usa.org |

| Aldol Condensation | Tropinone | Various Aldehydes | DBU / H₂O | The DBU-water complex acts as the true basic catalyst. Achieved high anti-diastereoselectivity (up to 98:2). | researchgate.net |

Benzylation Reactions and Alkylation of Acidic Protons

Carbon-Heteroatom Bond Formation Reactions

The DBU moiety within this compound is a highly effective catalyst for aminolysis and amidation reactions. DBU has been shown to catalyze the aminolysis of methyl esters with various amines, including benzylamine (B48309), to produce the corresponding amides under mild, solvent-free conditions. researchgate.netscielo.brscielo.br Mechanistic studies using ESI-MS have helped to intercept key charged intermediates, providing insight into DBU's catalytic role. researchgate.netscielo.br

DBU is particularly effective in accelerating amidation of traditionally unreactive substrates, such as electron-deficient anilines, with acyl imidazoles. organic-chemistry.org In the amidation of chloroacetyl chloride with aromatic amines, DBU provides a significant rate acceleration compared to other bases like triethylamine (TEA) or DABCO. sphinxsai.comsphinxsai.com The proposed mechanism suggests that DBU displaces the chloride from the acyl chloride, forming a reactive acyl-amidinium intermediate which is then readily attacked by the amine nucleophile to form the amide bond. sphinxsai.comsphinxsai.com

Table 3: DBU-Catalyzed Amidation and Aminolysis Reactions

| Electrophile | Nucleophile | Catalyst | Solvent | Product Yield | Ref. |

|---|---|---|---|---|---|

| Methyl Benzoate | Benzylamine | DBU (20 mol%) | Neat | Good | scielo.brscielo.br |

| L-Aspartic Acid Diester | Benzylamine | DBU | Neat | Good (Chemoselective) | scielo.br |

| Chloroacetyl Chloride | Aromatic Amines | DBU | THF | 75-95% | sphinxsai.comsphinxsai.com |

The DBU component of this compound is a versatile catalyst for esterification and transesterification. It has been used as a base to facilitate the esterification of polymers, such as poly(4-hydroxystyrene), with p-nitrobenzylbromide, demonstrating a direct application involving both a DBU base and a benzyl halide derivative. tandfonline.com

DBU also functions as an effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate (DMC). tandfonline.com The mechanism involves the N-acylation of DBU by DMC to generate a carbamate intermediate, which then reacts with a carboxylate anion to afford the methyl ester in excellent yield. tandfonline.com This method is particularly valuable for synthesizing methyl esters that contain acid-sensitive functional groups. tandfonline.com

In the field of polymer chemistry, DBU is a well-established catalyst for the ring-opening polymerization (ROP) of lactones and cyclic esters like lactide, which is a process driven by sequential transesterification reactions. nih.gov These polymerizations can be initiated from an alcohol, such as benzyl alcohol, to control the polymer's end-groups and molecular weight. nih.gov Furthermore, DBU has been used to catalyze the direct transesterification of cellulose (B213188) with plant oils in a switchable solvent system, highlighting its utility in sustainable chemistry. acs.org

Table 4: Esterification/Transesterification Reactions Involving DBU

| Reaction Type | Substrates | Catalyst/Initiator | Key Feature | Ref. |

|---|---|---|---|---|

| Polymer Esterification | Poly(4-hydroxystyrene), p-Nitrobenzylbromide | DBU | C-O bond formation on a polymer | tandfonline.com |

| Esterification | Carboxylic Acid, Dimethyl Carbonate | DBU | Nucleophilic catalysis via carbamate intermediate | tandfonline.com |

| Ring-Opening Polymerization | Lactide, Benzyl Alcohol | DBU | Controlled synthesis of poly(lactic acid) | nih.gov |

The this compound system is directly applicable to the synthesis of benzyl ethers, a classic example of etherification. hangdachem.com In a Williamson-type synthesis, the DBU component acts as a base to deprotonate an alcohol or phenol (B47542), and the resulting alkoxide attacks the benzyl chloride to form the ether product. hangdachem.com

The DBU base has also been used in more advanced catalytic systems. For example, a thermal, nickel-catalyzed carbon-oxygen cross-coupling of aryl halides with various alcohols, including benzylic alcohols, employs DBU as the base to facilitate the etherification. acs.org

However, the strong basicity of DBU can also be detrimental under certain etherification conditions. A study on the dehydrative O-alkylation of benzyl alcohol to form dibenzyl ether, a reaction catalyzed by benzyl bromide alone, found that the addition of DBU completely suppressed the formation of the desired ether. This inhibition is likely due to DBU promoting the E2 elimination of HBr from the benzyl bromide catalyst precursor, shutting down the primary catalytic cycle. This finding highlights the importance of understanding the reaction mechanism when employing strongly basic catalysts like DBU.

Table 5: Role of DBU in Etherification Reactions

| Reaction Type | Reagents | Role of DBU | Outcome | Ref. |

|---|---|---|---|---|

| Williamson-type Synthesis | Alcohol/Phenol, Benzyl Chloride | Base | Formation of Benzyl Ether | hangdachem.com |

| Polymer Etherification | Poly(4-hydroxystyrene), p-Nitrobenzylbromide | Base | Formation of Poly(benzyl ether) | tandfonline.com |

| Ni-catalyzed C-O Coupling | Aryl Halide, Alcohol | Base | Formation of Aryl Ether | acs.org |

Sulfonylation and Denitrification

The this compound system is instrumental in facilitating sulfonylation and denitrification reactions. The DBU component can react with benzyl ammonium (B1175870) chloride to generate a sulfonyl chloride reagent, which is then employed in the sulfonylation of substrates like alcohols and amines. unilongindustry.com The strong basicity of DBU is also effective in promoting the denitrification of sulfonyl chlorides. unilongindustry.com

Mechanistically, the process often involves the nucleophilic activation of a sulfur(VI) fluoride (B91410) electrophile by DBU. This activation expels a fluoride anion and forms a highly active RSO₂[DBU]⁺ intermediate. nih.gov This intermediate is a potent sulfonating agent. For instance, in a process catalyzed by copper(II) bromide, DBU facilitates the direct C-H bond sulfonylation of aryl ketones with sodium sulfinates to produce α-alkyl-β-keto sulfones. rsc.org Similarly, the conversion of silyl ethers into sulfonate esters can be achieved efficiently using p-toluenesulfonyl fluoride in the presence of a catalytic amount of DBU. organic-chemistry.org

In some contexts, such as the bio-activation of certain nitroimidazole compounds, denitrification processes are crucial and can be influenced by DBU-like structures, leading to the release of nitric oxide from reactive intermediates. nih.gov

Elimination Reactions

This compound is a potent promoter of elimination reactions. The DBU moiety acts as a strong base that can abstract acidic protons from a substrate, facilitating the elimination of a leaving group to form unsaturated compounds like olefins or imines. unilongindustry.com This capability is widely applied in dehydrohalogenation reactions and the elimination of sulfonic acids from tosylates to yield alkenes. tandfonline.comresearchgate.net

Detailed mechanistic studies on DBU-promoted nitrile-forming eliminations from (E)- and (Z)-arylaldehyde O-benzoyloximes have revealed significant stereoselectivity. arkat-usa.org The reaction proceeds via an E2 mechanism, where the rate of anti-elimination from the (Z)-isomer is profoundly faster—by a factor of approximately 36,000—than the syn-elimination from the (E)-isomer. arkat-usa.org This dramatic rate difference is attributed to the inherent steric strain in the (Z)-isomer and a more advanced triple bond formation in the anti-elimination transition state. arkat-usa.org

| Isomer | Elimination Pathway | Relative Rate | Reference |

|---|---|---|---|

| (Z)-arylaldehyde O-benzoyloxime | Anti-elimination | ~36,000 | arkat-usa.org |

| (E)-arylaldehyde O-benzoyloxime | Syn-elimination | 1 | arkat-usa.org |

Oxidation and Reduction Reactions (e.g., Carbonyl Reduction)

The catalytic system involving this compound participates in both oxidation and reduction reactions. It has been noted for its application in carbonyl reduction processes. unilongindustry.comunilongindustry.com While strong reducing agents like lithium aluminum hydride are common for carbonyl reductions, DBU's role is often more nuanced, acting as a basic additive or catalyst in specific systems. libretexts.org For example, in copper/TEMPO-catalyzed aerobic oxidation of alcohols, DBU is employed as a critical basic additive to facilitate the reaction. nih.gov

In the realm of oxidation, DBU serves as a base in the one-step direct oxidative coupling of benzyl chloride compounds with thiophenol to synthesize sulfoxide (B87167) compounds, avoiding the need for metal catalysts. google.com This method demonstrates excellent chemical selectivity towards the sulfoxide product, preventing over-oxidation. google.com

Carbon Dioxide Fixation and Cycloaddition Reactions (e.g., Cyclic Carbonate Synthesis)

A significant application of the this compound catalytic system is in the chemical fixation of carbon dioxide (CO₂), particularly through cycloaddition reactions with epoxides to form cyclic carbonates. A simple system of DBU and benzyl bromide efficiently catalyzes the cycloaddition of various epoxides with CO₂ under metal- and solvent-free conditions, achieving good to excellent yields. rsc.org This transformation is valuable for converting a greenhouse gas into value-added chemicals.

The mechanism involves the DBU base activating an alcohol or epoxide, while the benzyl halide acts as an alkylating agent. mdpi.comresearchgate.net This dual activation strategy has been successfully used to produce not only five- and six-membered cyclic carbonates from diols but also acyclic carbonates like dibenzyl carbonate from benzyl alcohol and CO₂. mdpi.comresearchgate.net

| Substrate | Product Type | Yield | Conditions | Reference |

|---|---|---|---|---|

| Various Epoxides | Cyclic Carbonates | 81-95% | DBU/benzyl bromide, ambient CO₂, solvent-free | rsc.org |

| Benzyl Alcohol | Dibenzyl Carbonate | 69% | DBU/CH₂Br₂, bmimPF₆, 70°C, 1 MPa CO₂ | researchgate.net |

| Various Diols | Cyclic Carbonates (5- or 6-membered) | 60-90% | DBU/CH₂Br₂, 25-70°C, 0.1-1 MPa CO₂ | researchgate.net |

Multicomponent Reactions

DBU and its derivatives, including the ionic liquid form [Bn-DBU][TFA], are effective catalysts for various multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step. tandfonline.comresearchgate.netresearchgate.net These reactions are atom-economical and reduce waste.

A notable example is the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from phthalhydrazide, an aromatic aldehyde, and an active α-methylene nitrile, catalyzed by the ionic liquid [Bn-DBU][TFA]. researchgate.net Another case is the copper-catalyzed three-component synthesis of 4-sulfonyl-1,2,3-triazoles, where DBU is a crucial basic component in a reaction involving an acetophenone, a sodium sulfinate, and an azide. mdpi.com

Reaction Kinetics and Selectivity Studies

Understanding the reaction kinetics and selectivity is paramount for optimizing synthetic protocols. The this compound system has been the subject of such investigations, revealing key mechanistic details.

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Order | Second-order for N9- and N3-benzyladenine formation | up.ac.zaresearchgate.net |

| Regio-selectivity Factor | 2.3 in favor of the N9-adduct | up.ac.zaresearchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) | 87 ± 2 kJ mol⁻¹ for both reactions | up.ac.za |

| Enthalpy vs. Entropy | N9-adduct formation is more activated (by 7 kJ mol⁻¹), but offset by a less negative activation entropy | up.ac.zaresearchgate.net |

This kinetic data demonstrates that the long-debated regioselectivity in adenine benzylation is governed by a compensation of enthalpy and entropy in the transition state. up.ac.zaresearchgate.net

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The this compound system exhibits high chemoselectivity in several transformations.

In the DBU-activated cross-coupling of alkyl halides with N-haloimides, a halogen bond-activated nucleophilic substitution mechanism is proposed. lnu.edu.cn The reaction shows selectivity based on the nature of the halogens involved. For instance, N-chlorophthalimide (NCP) gives a 91% yield with benzyl chloride, whereas N-bromophthalimide (NBP) is less efficient, yielding 65%. lnu.edu.cn This highlights the chemoselectivity influenced by the halogen bond's strength.

Another example is the smooth and selective desilylation of aryl silyl ethers using DBU. organic-chemistry.org This reaction proceeds efficiently in the presence of other base-sensitive groups like esters and, notably, does not affect alkyl silyl ethers, demonstrating high chemoselectivity. organic-chemistry.org Theoretical studies have also been employed to predict the chemoselectivity in DBU-catalyzed reactions, such as the insertion of isatins into ketones, by analyzing the electronic properties of the reactants. acs.org

Regioselectivity and Stereoselectivity

The catalytic system derived from the interaction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl chloride demonstrates significant control over the regioselectivity and stereoselectivity of organic transformations. This control is crucial for the synthesis of specific isomers of complex molecules. The selectivity is often influenced by the substrate, reaction conditions, and the precise role of the DBU-based catalyst. rsc.orgresearchgate.net

In reactions involving nucleophilic attack, the this compound system can direct the reaction to a specific site on the substrate molecule. A notable example is the benzylation of adenine with benzyl chloride, where DBU is used as a base. researchgate.net This reaction results in the formation of two primary regioisomers: N9-benzyladenine and N3-benzyladenine. Experimental studies using real-time ¹H NMR spectroscopy have shown that the reaction exhibits a regioselectivity factor of 2.3 in favor of the N9-adduct, making it the major product. researchgate.net The formation of N7-benzyladenine is observed only in trace amounts. researchgate.net This selectivity is attributed to a combination of enthalpic and entropic factors in the transition state. researchgate.netacs.org

The inductive electron-withdrawing effects of nearby functional groups can also govern the regioselectivity in DBU-promoted elimination reactions. thieme-connect.de For instance, in 1,2-dibromoalkanes with an aryloxy or acyloxy group at the C-3 position, DBU promotes regioselective elimination to yield 2-bromo-1-alkenes by enhancing the acidity of hydrogens at the C-2 position. thieme-connect.de Similarly, DBU-based catalysis has been employed for the regioselective benzoylation of diols and carbohydrates, showing high selectivity for the primary hydroxyl group over secondary ones. nih.gov

Below is a data table summarizing the regioselective benzylation of adenine.

| Product | Chemical Shift (CH₂) | Regioisomer | Selectivity |

| N9-benzyladenine | 5.36 ppm | Major | 2.3 |

| N3-benzyladenine | 5.51 ppm | Minor | 1 |

| N7-benzyladenine | - | Trace | - |

| Data derived from the benzylation of adenine using Benzyl Chloride and DBU in DMSO, monitored by ¹H NMR spectroscopy. researchgate.net |

In terms of stereoselectivity, the DBU/benzyl halide system has proven effective. In the synthesis of cyclic carbonates from CO₂ and epoxides, a combination of DBU and benzyl bromide acts as a synergistic catalyst. rsc.org When DBU is used alone in the reaction with (S)-carbamate and propylene (B89431) oxide, the product is obtained with retention of stereochemistry (>99% ee), indicating that the nucleophilic attack occurs at the less sterically hindered carbon atom. rsc.org Furthermore, DBU has been shown to be a highly efficient catalyst for the rapid isomerization of a trans-isomer of a bicyclic hydantoinothiolactone to the desired cis-isomer, a key step in the synthesis of (+)-biotin. rsc.org This highlights the utility of DBU in controlling stereochemical outcomes. rsc.org

Kinetic Profiling and Rate Determining Steps

Kinetic studies of reactions catalyzed by the this compound system provide critical insights into the reaction mechanism and the factors that control its rate. The benzylation of adenine with benzyl chloride in the presence of DBU in a DMSO solvent has been thoroughly investigated using real-time ¹H NMR spectroscopy to monitor the formation of the N9- and N3-benzyladenine products. researchgate.netup.ac.za

The kinetic data reveal that the formation of both the N9- and N3-adducts follows second-order kinetics. researchgate.net The reaction order with respect to the reactants was determined through concentration-dependent studies. researchgate.net Temperature-dependent studies conducted over a range of 300–320 K allowed for the determination of key activation parameters for the formation of both regioisomers. researchgate.net

The Gibbs free energy of activation (ΔG‡) was found to be nearly identical for both reaction pathways, amounting to approximately 87 kJ mol⁻¹. researchgate.netacs.org However, the enthalpic and entropic contributions to this barrier differ significantly. The formation of the major N9-adduct has a higher activation enthalpy (ΔH‡) by about 7 kJ mol⁻¹ compared to the N3-adduct. acs.org This suggests that the transition state leading to the N9 product is energetically less favorable. This enthalpic disadvantage is offset by a less negative activation entropy (ΔS‡), indicating a more disordered or less constrained transition state. acs.org This compensation between enthalpy and entropy is the determining factor for the observed regioselectivity. acs.org

The rate-determining step in many catalytic cycles depends heavily on the specific reaction conditions. acs.org In the case of adenine benzylation, the reaction proceeds via an SN2 substitution mechanism. researchgate.net The calculated Gibbs free energy profile shows the transition states connecting the reactants to the products, with the activation energy for these transition states representing the primary barrier to the reaction. researchgate.net The kinetic parameters suggest that the nucleophilic attack of the adeninate anion on benzyl chloride is the rate-limiting part of the process.

Below is an interactive data table summarizing the kinetic parameters for the benzylation of adenine catalyzed by the DBU/Benzyl Chloride system.

| Parameter | Formation of N9-Bn | Formation of N3-Bn | Units |

| Gibbs Free Energy of Activation (ΔG‡) | 87 ± 2 | 87 ± 2 | kJ mol⁻¹ |

| Activation Enthalpy (ΔH‡) | Higher by 7 | Lower | kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | Less Negative | More Negative | J mol⁻¹K⁻¹ |

| Data derived from kinetic studies of the benzylation of adenine in DMSO. researchgate.netacs.org |

Applications of Benzyl Dbu Chloride in Advanced Polymerization and Materials Synthesis

Ring-Opening Polymerization (ROP) Catalysis

While often utilized as separate components, the combination of a DBU catalyst and a benzyl (B1604629) group initiator (e.g., benzyl alcohol) is a cornerstone of modern organocatalytic ring-opening polymerization (ROP), particularly for cyclic esters like lactides and lactones. academie-sciences.frresearchgate.netacs.org The chemistry of these systems provides significant insight into the potential catalytic role of the Benzyl-DBU-Chloride salt, which contains both the catalytic DBU moiety and the initiating benzyl group within a single structure. DBU is a highly effective organocatalyst for the ROP of cyclic esters, valued for its low cost and ability to facilitate controlled polymerizations under mild conditions. academie-sciences.frwalisongo.ac.id

Two primary mechanistic pathways are proposed for DBU-mediated ring-opening polymerization:

Activated-Alcohol Mechanism: This is the most commonly cited mechanism when an alcohol initiator, such as benzyl alcohol, is present. acs.org The strong basicity of DBU allows it to deprotonate or form a hydrogen bond with the alcohol initiator, significantly increasing the alcohol's nucleophilicity. acs.orgnih.gov This "activated" alcohol then performs a nucleophilic attack on the carbonyl carbon of the cyclic monomer, leading to ring-opening and the start of polymer chain growth. nih.gov This process repeats as the new terminal hydroxyl group on the growing chain is activated by DBU for the next monomer addition. walisongo.ac.idnih.gov Computational and kinetic studies support this pathway, where DBU functions to activate the initiator and transport protons. walisongo.ac.id

Nucleophilic-Attack Mechanism: In the absence of a separate initiator, DBU can act as a direct nucleophilic catalyst. researchgate.netunilongindustry.com The DBU molecule attacks the monomer, opening the ring and forming a zwitterionic intermediate. researchgate.net This intermediate then propagates the polymerization. Model studies involving the reaction of DBU with acyl chlorides (like benzoyl chloride) provide evidence for the formation of acylamidinium species, which supports the plausibility of a direct nucleophilic pathway. researchgate.net Some research suggests this mechanism can lead to the formation of cyclic polymers. researchgate.net

The controlled nature of DBU-catalyzed ROP allows for sophisticated polymer design and the fine-tuning of material properties. By adjusting the monomer-to-initiator ratio, polymers with predictable molecular weights and narrow dispersities can be synthesized. unilongindustry.com This control is essential for creating well-defined materials for advanced applications.

The living characteristics of the polymerization enable the synthesis of complex architectures, such as block copolymers, through the sequential addition of different monomers. walisongo.ac.id For instance, a well-defined poly(lactide)-poly(δ-decalactone)-poly(lactide) triblock copolymer has been prepared using this methodology. walisongo.ac.id The ability to incorporate various functional monomers allows for the tailoring of polymer properties, such as solubility and thermal characteristics.

The table below presents data from a study on the DBU-catalyzed ROP of a functionalized lactone, illustrating the control over polymerization.

| Entry | Monomer | [M]₀/[I]₀ Ratio | Time (h) | Conversion (%) | Mₙ,calc (kg/mol) | Mₙ,SEC (kg/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| 1 | NC12-PL | 50/1 | 24 | >95 | 16.2 | 15.1 | 1.09 |

| 2 | NC12-PL | 100/1 | 48 | >95 | 32.4 | 30.0 | 1.10 |

| 3 | NC12-PL | 200/1 | 60 | >95 | 64.8 | 58.9 | 1.12 |

| 4 | NC6-PL | 50/1 | 5 | >95 | 12.1 | 9.9 | 1.06 |

| 5 | NC6-PL | 100/1 | 12 | >95 | 24.1 | 21.2 | 1.08 |

Data adapted from a study on DBU-catalyzed ROP of N-functionalized lactones (NR-PL) using benzyl alcohol as an initiator rsc.org.

Mechanistic Pathways in ROP (e.g., Activated-Alcohol, Nucleophilic-Attack)

Role in Resin Curing and Polymer Vulcanization

This compound is widely used as a potent accelerator in industrial crosslinking applications, notably in the curing of epoxy resins and the vulcanization of fluororubbers. google.com

In epoxy resin systems , the compound functions as a curing accelerator, significantly increasing the speed of the curing reaction. academie-sciences.frgoogle.com The DBU component, being a strong, non-nucleophilic base, catalyzes the polymerization reactions between the epoxy resin and the curing agent (hardener), such as a phenol (B47542) or carboxylic acid. watson-int.com This acceleration leads to faster processing times and can improve the final thermomechanical properties of the cured product. google.com It is particularly useful in formulations for electronics packaging, such as for diodes and integrated circuits. academie-sciences.fr

In the rubber industry , this compound is primarily employed as a rapid vulcanization accelerator for fluororubber (FKM). google.com It is a key component in polyol vulcanization systems that use bisphenol AF as the crosslinking agent. google.com In these formulations, this compound is reported to be more effective than other accelerators like BPP (benzyltriphenylphosphonium chloride), enhancing the vulcanization speed and improving the performance of the final vulcanized rubber. google.com This makes it a preferred choice for manufacturing high-performance rubber products like oil seals. google.com

Epoxy Resin Curing Acceleration

This compound is utilized as a curing accelerator in epoxy resin formulations, where it enhances the reaction speed and improves the final properties of the cured product. dtic.mil The DBU component of the molecule, with its strong basicity, acts as a potent catalyst for the ring-opening polymerization of the epoxy resin. dtic.mil

Detailed research findings:

The catalytic activity of DBU-based compounds in epoxy curing is well-documented. In thiol-epoxy reactions, DBU has been shown to be a highly effective base catalyst. neliti.com The mechanism involves the DBU promoting the formation of a thiolate anion, which then initiates the nucleophilic attack on the epoxy ring. neliti.com The use of DBU salts, such as those formed with carboxylic acids, can provide a degree of latency to the curing system. This allows for better control over the curing process, preventing premature curing at room temperature while ensuring rapid curing at elevated temperatures. core.ac.uk This controlled reactivity is particularly advantageous in applications like semiconductor encapsulation, where storage stability of the resin composition is crucial. core.ac.uk

Research has shown that in base-catalyzed thiol-epoxy reactions, the process starts almost immediately upon mixing the reagents. The reaction exhibits a strong autocatalytic effect, which can sometimes make it difficult to control. For instance, in one study, a concentration of just 0.17% of DBU relative to the thiol groups was sufficient to initiate a rapid curing process. neliti.com The use of this compound offers a way to modulate this high reactivity, providing a balance between a long pot life and a fast cure time upon heating.

Interactive Data Table: Curing Characteristics of Epoxy Resin with DBU-based Catalyst

The following table illustrates the effect of a DBU-salicylate salt catalyst on the curing rate of an epoxy resin composition at 175°C, as determined by differential scanning calorimetry.

| Component | Example 1 (parts by weight) | Example 2 (parts by weight) |

| Epoxy Resin | 100 | 100 |

| Curing Agent | 50 | 50 |

| DBU-Salicylate Catalyst | 1.0 | 2.0 |

| Curing Rate (relative) | Fast | Very Fast |

This data is illustrative and based on findings from patent literature describing the use of DBU salts as epoxy curing accelerators. core.ac.uk

Polyurethane Synthesis Catalysis

In the field of polyurethane synthesis, this compound is employed as a catalyst to facilitate the reaction between isocyanates and polyols. dtic.milgoogleapis.com Its catalytic efficiency stems from the ability of the DBU moiety to activate the alcohol (polyol) component, making it more nucleophilic and thus more reactive towards the isocyanate group. mitsufuku.co.jp

Detailed research findings:

The catalytic performance of DBU in polyurethane synthesis has been a subject of considerable research. Studies comparing various catalysts have demonstrated that amidine and guanidine-based catalysts, such as DBU and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), exhibit strong catalytic activity. mitsufuku.co.jp In the reaction between a model diisocyanate (PMDI) and benzyl alcohol, DBU was found to be one of the most active catalysts, surpassed only by certain tin and bismuth-based Lewis acids. mitsufuku.co.jp

The use of this compound can be particularly advantageous in non-isocyanate polyurethane (NIPU) synthesis. For instance, in the reaction of benzyl glycerol (B35011) carbonate with benzyl amine, a catalyst system containing DBU significantly reduces the reaction time. While the uncatalyzed reaction takes approximately 1440 minutes, the presence of DBU alone can shorten this to 120-840 minutes. researchgate.net When used in a cooperative catalyst system with a Lewis acid like lithium triflate (LiOTf), the reaction time can be further reduced to as little as 35 minutes for full conversion. researchgate.net This demonstrates the potent catalytic effect of DBU-based compounds in polyurethane formation. researchgate.netresearchgate.net

Interactive Data Table: Reaction Times for Non-Isocyanate Polyurethane Synthesis with DBU Catalyst

The following table summarizes the reaction times for the full conversion (>99%) of benzyl glycerol carbonate and benzyl amine under different catalytic conditions.

| Example | Catalyst System | Catalyst Concentration (mol/mol amine) | Solvent | Reaction Time (minutes) |

| 1 | None | - | THF | 1440 |

| 3 | DBU | 0.10 | THF | 840 |

| 4 | DBU | 0.20 | THF | 120 |

| 6 | LiOTf / DBU | 0.20 / 0.40 | None | 35 |

This data is derived from a patent describing a catalyst system for non-isocyanate based polyurethane. researchgate.net

Fluorine Rubber Vulcanization Promotion

This compound is also a key component in the vulcanization of fluorine rubber (fluoroelastomers, FKM). dtic.mil It acts as a vulcanization promoter or accelerator, particularly in polyol cure systems that utilize a bisphenol curing agent. mitsufuku.co.jp

Detailed research findings:

The vulcanization of fluoroelastomers is a critical step in developing their characteristic high-performance properties, such as excellent thermal and chemical resistance. Polyol cure systems, which are widely used, typically employ a combination of a bisphenol crosslinking agent (like Bisphenol AF) and an accelerator. viton.com Quaternary ammonium (B1175870) salts, such as this compound (often referred to as DBU-B in this context), and quaternary phosphonium (B103445) salts (like BTPPC) are the two main types of accelerators used. mitsufuku.co.jp

While both types of accelerators are effective, they impart different properties to the final vulcanizate. Quaternary phosphonium salts are known to provide good scorch stability and sealing properties, with a high cross-linking efficiency that can be largely completed during the primary vulcanization stage. mitsufuku.co.jp This leads to better production efficiency and easier processing. mitsufuku.co.jp On the other hand, quaternary ammonium salts like this compound are reported to offer superior vulcanization stability and adhesiveness. mitsufuku.co.jp This makes them a preferred choice in applications where robust and stable crosslinking is paramount. The mechanism of action involves the quaternary ammonium salt facilitating the dehydrofluorination of the fluoroelastomer backbone, creating reactive sites for crosslinking by the bisphenol. google.com

Interactive Data Table: Comparison of Vulcanization Accelerators for Fluoroelastomers

This table provides a qualitative comparison of the properties imparted by quaternary phosphonium and quaternary ammonium salt accelerators in the polyol vulcanization of fluoroelastomers.

| Property | Quaternary Phosphonium Salts (e.g., BTPPC) | Quaternary Ammonium Salts (e.g., this compound / DBU-B) |

| Scorch Stability | Good | - |

| Sealing Properties | Good | - |

| Cross-linking Efficiency | High | - |

| Production Efficiency | Superior | - |

| Vulcanization Stability | - | Superior |

| Adhesiveness | - | Superior |

This comparison is based on industry literature describing the different types of polyol vulcanization systems. mitsufuku.co.jp

Computational and Spectroscopic Investigations of Benzyl Dbu Chloride and Reaction Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of chemical reactions at a molecular level. For systems involving Benzyl-DBU-Chloride, DFT calculations illuminate the pathways, energetics, and electronic properties that govern their reactivity.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the elucidation of detailed mechanistic pathways. This involves optimizing the geometries of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them.

In the context of reactions involving benzyl (B1604629) halides and bases like DBU, DFT is used to model the reaction coordinates. For instance, in the alkylation of adenine (B156593) with benzyl chloride, a process with parallels to the formation of the benzyl-DBU cation, computational methods are employed to trace the SN2 nucleophilic substitution mechanism. up.ac.za The process begins by optimizing pre-reactive complexes, where the reactants are separated by a specific distance. The reaction pathway is then scanned by incrementally decreasing the distance between the reacting centers (e.g., the electrophilic CH2 carbon of benzyl chloride and a nucleophilic nitrogen) to locate the transition state. up.ac.za

The transition state is typically found using algorithms like the Berny algorithm, and its identity is confirmed by frequency calculations. up.ac.za A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. In contrast, stable intermediates and reactants must have no imaginary frequencies. up.ac.zaglobalresearchonline.net DFT studies on DBU-catalyzed reactions have shown that DBU can act as an excellent proton acceptor and donor, facilitating reactions by lowering the energy barrier. acs.org For example, in a 1,6-Michael addition, the energy barrier for the DBU-promoted addition of methanol (B129727) was calculated to be only 10.5 kcal/mol via the transition state TS1. acs.org

| Study Focus | Computational Method | Key Findings |

| DBU-Catalyzed 1,6-Michael Addition | (SMD)B3LYP-D3(BJ)/6-311+G(d,p) | DBU promotes the reaction via a transition state with a low energy barrier of 10.5 kcal/mol. acs.org |

| Benzylation of Adenine with Benzyl Chloride | DFT/B3LYP/6-311++g(d,p) with PCM | The reaction follows an SN2 mechanism; transition states were located using the Berny algorithm and confirmed by frequency calculations. up.ac.za |

| DBU-Mediated Sigmatropic Rearrangements | DFT Calculations | Hydrogen bonding between the DBU conjugate acid (H-DBU+) and the ylide intermediate stabilizes the transition state for the up.ac.zarsc.org-rearrangement over the up.ac.zatandfonline.com-rearrangement. nih.gov |

DFT calculations provide a wealth of information about the electronic nature of molecules, which is crucial for understanding their reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net

HOMO-LUMO Analysis : The energies of the HOMO and LUMO, and the gap between them, are critical indicators of chemical reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and that an eventual charge transfer interaction can occur within the molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electronic density of a molecule. It is a valuable descriptor for identifying sites susceptible to electrophilic and nucleophilic attack. globalresearchonline.netnih.gov Negative potential regions (typically colored red) are associated with electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. globalresearchonline.netresearchgate.net It explains charge transfer or delocalization from electron donor (occupied) orbitals to acceptor (unoccupied) orbitals. The stabilization energy associated with these interactions indicates the intensity of the delocalization. researchgate.net For example, NBO analysis can reveal hyperconjugative interactions that stabilize a molecular structure. dergipark.org.tr

| Descriptor | Information Provided | Significance in Reactivity |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. globalresearchonline.net | Predicts sites for nucleophilic (positive potential) and electrophilic (negative potential) attack. globalresearchonline.netnih.gov |

| Natural Bond Orbital (NBO) | Analyzes charge transfer, hyperconjugative interactions, and electron delocalization between orbitals. researchgate.net | Quantifies the stability derived from intramolecular interactions and charge delocalization. researchgate.netdergipark.org.tr |

The combination of DBU and benzyl chloride forms an ionic system, [BnDBU]+Cl-, whose catalytic activity is a subject of significant interest. DFT studies help to dissect the roles of the individual ions and the synergistic effects between them. In many reactions, DBU is not merely a passive base but an active catalyst. nih.gov

A prime example is the cycloaddition of CO2 to epoxides. When a combination of DBU and benzyl bromide is used, a significant synergistic enhancement in catalytic activity is observed compared to using either component alone. rsc.org Computational modeling supports a mechanism where DBU's role can be bifunctional, acting as both a Brønsted base and a hydrogen-bond donor. tandfonline.com In the presence of CO2, DBU can form a carbamate (B1207046) salt intermediate. The subsequent ring-opening of the epoxide can be facilitated by the halide anion (e.g., chloride or bromide) derived from the benzyl halide, highlighting the importance of the compound's intrinsic ionic properties. rsc.org The strong oxyphilic nature of metal ions can also be a driving force in transformations involving DBU-catalyzed intermediates. nih.gov

Quantum chemical methods are not limited to a single compound but are broadly applied to its derivatives to understand how structural modifications affect reactivity and properties. aip.org By studying derivatives, such as p-substituted dibenzyltin chlorides, researchers can systematically probe electronic and steric effects. nih.gov

For instance, DFT calculations using the B3LYP method with the LanL2DZ basis set have been performed on complexes of p-substituted dibenzyltin dichlorides. nih.gov These studies provide optimized geometries, vibrational frequencies, and frontier molecular orbital analyses, offering a complete description of the molecular and electronic structures. nih.gov Such computational approaches are vital for designing new catalysts and materials with tailored properties, including applications in optoelectronics and organic semiconductors. aip.orgaip.org The study of various late transition metal η3-benzyl complexes also relies heavily on electronic structure methods to understand their unique bonding and reactivity as intermediates in catalytic cycles. researchgate.net

Investigation of Catalytic Effects and Intrinsic Ionic Properties

Spectroscopic Characterization of Intermediates and Reaction Progress

While computational studies provide a theoretical framework, spectroscopic methods offer direct experimental evidence of reaction pathways and intermediates.

NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in situ. rptu.de It allows for the simultaneous identification and quantification of reactants, intermediates, and products within a reaction mixture, often without the need for calibration. rptu.deosf.io

In reactions involving DBU, NMR is crucial for identifying key intermediates. When DBU reacts with certain electrophiles, it can form N-amidinium salts. For example, the reaction of 1-(N-acylamino)alkyltriphenylphosphonium salts with DBU leads to the immediate formation of 1-(N-acylamino)alkylamidinium salts. arkat-usa.org The formation of these intermediates is confirmed by ¹H and ¹³C NMR spectroscopy. Evidence includes the disappearance of the initial phosphonium (B103445) salt signals and the appearance of new signals corresponding to the amidinium cation and free triphenylphosphine. arkat-usa.org For instance, the Cα-H signal in the ¹H NMR spectrum loses its characteristic coupling to phosphorus upon formation of the amidinium salt. arkat-usa.org

Furthermore, 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity and probe interactions between molecules. A ¹H-¹³C HMBC experiment on a mixture of protected benzylamine (B48309) and DBU provided evidence for the interactions between the two species. researchgate.net Such detailed spectroscopic data is invaluable for confirming the structures of transient intermediates proposed by mechanistic and computational studies.

| Reaction System | NMR Technique | Observation and Intermediate Identified |

| Phosphonium salts + DBU | ¹H, ¹³C NMR | Disappearance of P-H coupling; formation of N-(1-acylamino)alkylamidinium salts confirmed by characteristic Cα, C=O, and C=N+ signals. arkat-usa.org |

| Protected benzylamine + DBU | ¹H, ¹³C HMBC | Correlation signals indicated direct interaction between the benzylamine derivative and DBU. researchgate.net |

| DBU in D₂O | ¹H, ¹³C NMR | Two sets of signals observed, indicating hydrolysis of the amidine group to form N-(3-aminopropyl) lactam. acs.org |

Other Spectroscopic Techniques for Structural and Mechanistic Elucidation (e.g., IR, UV-Vis, Mass Spectrometry)

Beyond nuclear magnetic resonance (NMR) spectroscopy, a suite of other spectroscopic techniques plays a crucial role in the comprehensive structural and mechanistic investigation of this compound and its associated reaction systems. Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information, contributing to a more complete understanding of the molecular structure, bonding, and reactive intermediates.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. In the context of this compound, IR analysis would be instrumental in confirming the formation of the adduct and characterizing its key structural features. The spectrum of the this compound adduct would be expected to exhibit characteristic absorption bands from both the benzyl and DBU moieties, as well as new signals arising from their interaction.

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed around 3030 cm⁻¹. acs.org

Aliphatic C-H stretching: From the DBU core and the benzylic methylene (B1212753) group, appearing in the 2850-2970 cm⁻¹ region. acs.org

C=N stretching: A strong band characteristic of the amidine functionality in the DBU core, which may shift upon formation of the adduct.

C-N stretching: Vibrations from the DBU ring structure.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-Cl stretching: The vibration of the carbon-chlorine bond, typically found in the fingerprint region.

In reaction systems, IR spectroscopy can monitor the progress of reactions involving DBU. For instance, in the reaction of DBU with CO₂, the formation of the DBU-CO₂ adduct is characterized by the appearance of specific carbonate or carbamate stretches. researchgate.netacs.org Similarly, the reaction of DBU with other electrophiles can be followed by observing the disappearance of reactant peaks and the emergence of new peaks corresponding to the product. For example, the formation of adducts between DBU and isocyanates has been proven by IR spectroscopy. rsc.org

Below is a table summarizing key IR absorption frequencies for relevant precursor molecules.

| Compound | Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

| Benzyl Chloride | Aromatic C-H | Stretching | ~3063 | rsc.org |

| Aliphatic C-H | Stretching | ~2966 | rsc.org | |

| C=C | Aromatic Ring Stretching | ~1496, 1454 | chemicalbook.com | |

| C-Cl | Stretching | ~600-800 | nist.gov | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aliphatic C-H | Stretching | ~2850-2960 | acs.org |

| C=N | Stretching | ~1600-1650 | ||

| C-N | Stretching | ~1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the absorptions of the benzylic group. Benzene and its simple derivatives typically show a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The NIST WebBook for Benzyl chloride lists UV/Visible spectrum data, confirming absorptions in this region. nist.gov

Upon formation of the this compound adduct, shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in molar absorptivity can occur. These changes can provide evidence of the electronic interaction between the benzyl group and the DBU cation. For instance, studies on the interaction between DBU and N-tosylhydrazone anions showed a clear red (bathochromic) shift in the UV-Vis spectrum, indicating the formation of a non-covalent complex with visible-light absorption. rsc.org In reaction systems, UV-Vis spectroscopy can be used to follow the kinetics of a reaction or to detect the formation of colored intermediates or products. researchgate.net

| Compound/System | λmax (nm) | Solvent | Notes | Reference |

| Benzyl Chloride | ~260-270 | Various | Characteristic absorption of the phenyl group. | nist.gov |

| DBU/N-tosylhydrazone anion | 400-460 | Not specified | Bathochromic shift observed, indicating complex formation. | rsc.org |

| Various Copolymers | 628-648 | Chloroform | Absorption maxima depend on the specific polymer structure. | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₆H₂₃N₂Cl).

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. ESI is a soft ionization method particularly well-suited for analyzing salts and ionic adducts like this compound, as it often allows for the observation of the intact cationic species, [Benzyl-DBU]⁺. Fragmentation patterns observed in the mass spectrum can offer valuable structural information. For the [Benzyl-DBU]⁺ ion, characteristic fragments would likely include the DBU cation (m/z 153) and the benzyl cation (m/z 91).

The NIST WebBook provides mass spectrum data for benzyl chloride, showing the molecular ion peak and characteristic fragmentation patterns. nist.gov In mechanistic studies, mass spectrometry is crucial for identifying reaction intermediates and products. For example, ESI-MS has been used to identify cyclic polypeptoid species initiated by DBU and to study the adducts formed between DBU and isocyanates. rsc.orgosti.gov It has also been employed in the analysis of products from reactions involving benzyl bromide and DBU. researchgate.net

| Species | Ionization Method | Expected m/z | Fragment Ions (m/z) | Reference |

| Benzyl Chloride | EI | 126/128 | 91 (tropylium ion), 65 | |

| [Benzyl-DBU]⁺ | ESI | 243.19 | 153 ([DBU+H]⁺), 91 ([C₇H₇]⁺) | |

| Cellulose (B213188) Benzyl Carbonate | ESI | 287.16 ([M+Na]⁺) | - | acs.org |

Green Chemistry Aspects and Sustainability in Benzyl Dbu Chloride Catalysis

Environmentally Benign Catalytic Systems

A major focus of green chemistry is the replacement of toxic and hazardous substances with safer alternatives. The Benzyl-DBU-Chloride catalytic system offers a notable advantage by providing a metal-free alternative for various organic transformations. researchgate.netrsc.org This is particularly important in the synthesis of fine chemicals and pharmaceutical intermediates, where metal contamination is a significant concern. google.com

The system, composed of an organic base (DBU) and an organic halide (benzyl chloride), is particularly effective in promoting the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. researchgate.netrsc.org This process is itself an example of green chemistry, as it utilizes CO₂, a greenhouse gas, as a C1 building block for synthesizing valuable chemicals. rsc.orgmdpi.com The reaction avoids the use of transition metal catalysts, which are often expensive, toxic, and can leave problematic residues in the final product. google.com By operating under metal-free conditions, the this compound system simplifies product purification and minimizes environmental impact. researchgate.netgoogle.com

Furthermore, DBU itself is considered a green catalyst due to its commercial availability, low cost, and ability to effectively catalyze reactions under mild conditions, which reduces energy consumption and the formation of byproducts. researchgate.net The combination of DBU with benzyl (B1604629) chloride to form an in situ catalytic system for reactions like the synthesis of sulfoxide (B87167) compounds or cyclic carbonates represents a move towards more sustainable chemical manufacturing. researchgate.netgoogle.com

Catalyst Recoverability and Reusability

The economic and environmental viability of a catalytic process is greatly enhanced if the catalyst can be easily recovered and reused over multiple cycles without significant loss of activity. scirp.orgacademie-sciences.fr While direct studies on the reusability of the specific this compound system are not extensively detailed in the provided sources, the reusability of DBU-based catalysts, including ionic liquids formed from DBU, is a well-established principle that underscores its sustainability. d-nb.infobeilstein-journals.org

For instance, DBU-based ionic liquid catalysts have been shown to be recoverable and reusable for several cycles in various reactions, such as the aza-Michael addition and the depolymerization of polyurethane foam. d-nb.info In these systems, the catalyst can often be separated from the product mixture by simple phase separation or extraction and then reused. d-nb.info A Brønsted acidic ionic liquid derived from DBU used for producing oligomeric ricinoleic acid was successfully recovered and reused for five cycles with minimal change in its chemical structure, as confirmed by ¹H NMR spectroscopy. beilstein-journals.org

The development of heterogeneous or immobilized DBU catalysts is another strategy to improve recoverability. cardiff.ac.uk Although the simple mixture of DBU and benzyl chloride acts as a homogeneous catalyst, its components or related DBU-based ionic liquids can be anchored to solid supports, facilitating easy separation and recycling. cardiff.ac.uknii.ac.jp This potential for heterogenization points towards future research directions for enhancing the green credentials of the this compound system.

Solvent-Free and Mild Reaction Conditions

One of the most significant green aspects of the this compound catalytic system is its ability to function efficiently under solvent-free and mild conditions. researchgate.netrsc.org The avoidance of volatile organic solvents (VOCs) is a primary goal of green chemistry, as it reduces pollution, safety hazards, and the costs associated with solvent purchase and disposal.

The catalytic system of DBU and benzyl bromide (a close analogue to benzyl chloride) has been proven highly effective for the cycloaddition of CO₂ to various epoxides at ambient pressure and without any solvent. researchgate.netrsc.org This process yields valuable cyclic carbonates with good to excellent yields (81–95%). rsc.org The reactions are often conducted at moderate temperatures, further contributing to the energy efficiency and sustainability of the process. researchgate.netmdpi.com For example, the synthesis of sulfoxide compounds using DBU and a benzyl chloride compound can be achieved under mild temperatures ranging from 60 to 100°C. google.com

The table below summarizes research findings on the synthesis of cyclic carbonates from epoxides and CO₂ using the DBU/benzyl halide system, highlighting the mild and solvent-free nature of the reaction conditions.

| Epoxide Substrate | Catalyst System | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propylene (B89431) oxide | DBU/Benzyl bromide | 100 | Ambient (CO₂) | 5 | 95 | researchgate.netrsc.org |

| Styrene oxide | DBU/Benzyl bromide | 100 | Ambient (CO₂) | 7 | 93 | researchgate.netrsc.org |

| Epichlorohydrin | DBU/Benzyl bromide | 80 | Ambient (CO₂) | 6 | 94 | researchgate.netrsc.org |

| Glycidyl methyl ether | DBU/Benzyl bromide | 80 | Ambient (CO₂) | 7 | 91 | researchgate.netrsc.org |

| 1,2-Epoxyhexane | DBU/Benzyl bromide | 100 | Ambient (CO₂) | 7 | 92 | researchgate.netrsc.org |

These examples demonstrate that the this compound system is a powerful tool for green synthesis, enabling high-yield transformations while minimizing waste, energy consumption, and the use of hazardous materials. researchgate.netrsc.org

Emerging Research Areas and Future Prospects of Benzyl Dbu Chloride Chemistry

Development of Novel Benzyl-DBU-Based Catalytic Systems

Benzyl-DBU-Chloride belongs to the class of DBU-based ionic liquids and organocatalysts, which are increasingly recognized for their efficiency and versatility. Research is actively exploring the development of new catalytic systems that leverage the unique properties of the benzyl-DBU cation. These systems often function through mechanisms where the compound acts as a phase-transfer catalyst, a base, or as an activator in concert with other reagents.

A significant area of research involves using the DBU/benzyl (B1604629) halide combination as an in situ generated catalytic system. This approach has proven effective in various transformations. For instance, a system of DBU and benzyl bromide acts as a simple, metal-free catalyst for the cycloaddition of epoxides with carbon dioxide to produce cyclic carbonates, with yields ranging from 81–95%. rsc.org This highlights a green chemistry approach to CO2 fixation.

Mechanistic studies suggest that the catalytic activity often arises from the formation of key intermediates. In the DBU-mediated C–N cross-coupling of benzyl chloride with N-haloimides, a halogen bond adduct is proposed to form, leading to an ion pair that facilitates the reaction. lnu.edu.cn Similarly, the synthesis of alpha-benzylated 1-indanones is achieved by merging two organocatalytic cycles: the formation of a highly reactive enolate intermediate by DBU, and its subsequent reaction with a DBU/benzyl bromide salt. rsc.org

Future research is directed towards designing novel DBU-based ionic liquids with tailored properties for specific reactions, such as the aza-Michael addition or the Knoevenagel condensation. scielo.brtandfonline.com By modifying the cation or pairing it with different anions, researchers aim to fine-tune solubility, stability, and catalytic activity. The use of Benzyl-DBU systems in conjunction with other catalysts, like metal-organic frameworks (MOFs), is also a promising avenue for developing highly efficient cascade reactions. chinesechemsoc.org

| Catalytic System | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|

| DBU / Benzyl Bromide | CO2 Fixation (Cycloaddition) | Efficient, metal-free, and solvent-free synthesis of cyclic carbonates from epoxides and CO2 with 81-95% yields. | rsc.org |

| DBU / Benzyl Chloride | C-N Cross-Coupling | Forms aminated products from alkyl halides and N-haloimides through a proposed halogen bond activated mechanism. | lnu.edu.cn |

| DBU / Benzyl Bromide | α-Benzylation of Ketones | A dual-cycle mechanism enables the synthesis of alpha-benzylated 1-indanones in excellent yields. | rsc.orgresearchgate.net |

| [HDBU][HSO4] (DBU-based IL) | Aza-Michael Addition | Demonstrates high catalytic potential for C-N bond formation under solvent-free conditions, with the mechanism elucidated by ESI-MS and DFT studies. | scielo.br |

| [HyEtDBU]Br (Hydroxyl DBU-IL) | Knoevenagel Condensation | The hydroxyl group on the cation plays a key role in enhancing catalytic activity for carbon-carbon bond formation. | tandfonline.com |

Exploration in Advanced Functional Materials

The application of this compound is expanding beyond traditional catalysis into the realm of advanced functional materials. Its properties as a quaternary ammonium (B1175870) salt make it an effective agent in polymer chemistry, where it can act as a catalyst, accelerator, or curing agent.

In the rubber industry, this compound is utilized as a rapid vulcanization accelerator for fluororubber. warshel.comunilongindustry.com In bisphenol AF/DBU-B vulcanization systems, it has been shown to offer stronger promotion performance than traditional accelerators like BPP (diisopropylbenzene peroxide), leading to improved vulcanization speed and enhanced properties of the final rubber product. unilongindustry.com

Another key application is in the field of thermosetting polymers. This compound serves as a curing accelerator for epoxy resins, where it speeds up the curing process and improves the performance characteristics of the cured material. unilongindustry.com It also functions as a catalyst for the synthesis of polyurethane resins. unilongindustry.com The integration of such catalysts is crucial for developing materials with specific thermal, mechanical, and chemical resistance properties required for high-performance applications in aerospace, electronics, and automotive industries.

| Material System | Function of this compound | Research Finding / Application | Reference |

|---|---|---|---|

| Fluororubber | Rapid Vulcanization Accelerator | Used in bisphenol AF/DBU-B systems; provides stronger vulcanization promotion than BPP. | warshel.comunilongindustry.com |

| Epoxy Resins | Curing Accelerator | Accelerates the curing speed of the resin, leading to improved performance of the final product. | unilongindustry.com |

| Polyurethane Resins | Catalyst | Promotes the synthesis of polyurethane, a versatile polymer used in foams, coatings, and elastomers. | unilongindustry.com |

Integration with Flow Chemistry and Process Intensification

The principles of process intensification—reducing equipment size, energy consumption, and waste while increasing safety and efficiency—are central to modern chemical manufacturing. Flow chemistry is a key enabling technology in this area, and the integration of this compound chemistry into continuous processes is a significant area of future development.

The synthesis of precursors like benzyl chloride has already been adapted to continuous flow reactors. rccostello.comnih.gov For example, the photochlorination of toluene (B28343) can be performed in a specialized reactor that provides high shear and efficient gas-liquid contact, dramatically increasing reaction speed and control. rccostello.com By extension, the synthesis of this compound itself could be streamlined in a continuous process, offering safety benefits and higher throughput compared to traditional batch methods.

Using this compound as a catalyst within a flow system offers numerous advantages. The superior heat and mass transfer of microreactors allows for precise temperature control, which is critical for managing highly exothermic reactions safely. researchgate.net This enables reactions to be run under more aggressive conditions (higher temperatures and pressures) than are feasible in batch reactors, often leading to significantly reduced reaction times. acs.org For instance, the synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride was successfully transitioned to a continuous process, achieving a high yield with a residence time of just over 7 minutes. mdpi.com Such advancements demonstrate the potential for developing safer, more efficient, and scalable manufacturing processes for fine chemicals and pharmaceuticals using this compound and related compounds.

| Aspect of Flow Chemistry | Advantage for this compound Processes | Example/Rationale | Reference |

|---|---|---|---|

| Process Safety | Superior heat transfer in microreactors minimizes risks of thermal runaways in exothermic reactions. | Hydrazine-mediated reductions, known to be exothermic, are run more safely in flow. | researchgate.net |

| Reaction Rate | Access to higher temperatures and pressures safely allows for significant acceleration of chemical reactions. | A synthesis was reduced from >18 hours in batch to 30 minutes in flow by increasing temperature. | acs.org |

| Process Control | Precise control over residence time, stoichiometry, and temperature leads to higher reproducibility and purity. | The synthesis of N-benzylhydroxylamine hydrochloride was optimized by controlling flow rate and temperature. | mdpi.com |

| Scalability | Scaling up is achieved by running the process for longer or by numbering-up (using multiple reactors in parallel). | Flow synthesis is envisioned as a seamless route from lab-scale discovery to full-scale production. | researchgate.net |

Broader Application in Pharmaceutical and Fine Chemical Synthesis

This compound and its related in situ catalytic systems are valuable tools for the synthesis of pharmaceuticals and fine chemicals. warshel.com Its utility stems from its ability to act as a strong, non-nucleophilic base and a phase-transfer catalyst, promoting a variety of crucial organic transformations. unilongindustry.comtandfonline.com

One of the key applications is in benzylation reactions, which introduce the benzyl group, a common structural motif and protecting group in organic synthesis. hangdachem.com A notable example is the efficient synthesis of α-benzylated 1-indanones, which are important precursors for medicinally active compounds. rsc.org The DBU/benzyl bromide system provides a simpler and safer alternative to methods requiring pyrophoric or costly reagents. rsc.org